Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 1-pyridin-3-ylpiperidine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)11-6-2-3-8-14(11)10-5-4-7-13-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
GKUFVSJEMWIORH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a condensation reaction with a suitable pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Solvents: Utilization of solvents like ethanol or methanol to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.
-
Conditions :
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Basic : NaOH or KOH in aqueous ethanol (50–80°C).
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Acidic : HCl or H₂SO₄ in refluxing ethanol/water.
-
-
Product : 1-(Pyridin-3-yl)piperidine-2-carboxylic acid.
-
Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.
Nucleophilic Substitution at the Ester Group
The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as:
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Aminolysis : Reaction with primary or secondary amines (e.g., methylamine, morpholine) to form amides.
-
Reagents : Amines in polar aprotic solvents (e.g., DMF, THF) at 60–100°C.
-
-
Reduction : Conversion to alcohol via hydride reduction.
Pyridine Ring Functionalization
The pyridin-3-yl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:
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Nitration : Nitric acid in sulfuric acid introduces nitro groups at the pyridine ring’s meta or para positions .
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Metal Coordination : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems, facilitating cross-coupling reactions .
Piperidine Ring Modifications
The piperidine nitrogen and adjacent carbons enable further derivatization:
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form quaternary ammonium salts.
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Oxidation : Piperidine ring oxidation with KMnO₄ or RuO₄ yields lactams or keto derivatives .
Cyclization Reactions
Under controlled conditions, the compound undergoes cyclization to form fused heterocycles:
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Intramolecular Cyclization : Acid-catalyzed dehydration forms bicyclic structures (e.g., pyrido-piperidine systems) .
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Cross-Cycloaddition : Participates in [3+2] cycloadditions with azides or nitriles under Cu catalysis .
Mechanistic Insights
Scientific Research Applications
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyridine derivatives, piperidine derivatives, and other heterocyclic compounds with similar structures.
Uniqueness: The combination of the pyridine and piperidine rings with an ester functional group imparts unique chemical and biological properties, making it distinct from other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
Ester Linkage Variations: The target compound’s methyl ester at C2 of piperidine contrasts with analogs like the propyl-pyridin-3-yl ester in compound 13 (), which may alter solubility and metabolic stability .
Substituent Effects: The pyridin-3-yl group at C1 of the target compound provides aromaticity and hydrogen-bonding capability. Sulfonyl and benzyl groups in compound 13 () increase steric hindrance and hydrophobicity, which could impact membrane permeability .
Stereochemical Considerations :
- Stereospecific methyl groups in ’s compound ((2S,3S)-configuration) highlight the role of chirality in bioactivity, though the target compound’s stereochemistry is unspecified in available data .
Biological Activity
Methyl 1-(pyridin-3-yl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a pyridine moiety and a carboxylate group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of pyridine have shown effectiveness against neurotropic alphaviruses, suggesting a potential mechanism of action through inhibition of viral replication pathways . The incorporation of specific substituents on the pyridine ring can enhance potency and selectivity against viral targets.
Anticancer Properties
The compound has been investigated for its anticancer activity. Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cell lines, with varying efficacy depending on the specific substitutions on the piperidine and pyridine rings. For example, certain analogs have displayed cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Pyridine Substitution : The position and nature of substituents on the pyridine ring significantly affect the compound's potency. For instance, modifications at the 4-position often lead to improved biological activity .
- Piperidine Ring Modifications : Alterations in the piperidine structure can influence both metabolic stability and cellular uptake, which are critical for effective therapeutic applications .
Case Studies
- Antiviral Efficacy : A study demonstrated that a related compound conferred protection against Sindbis virus infection in mice models, highlighting its potential as an antiviral agent .
- Anticancer Activity : In vitro studies revealed that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound | Activity Type | IC50 (μM) | Comments |
|---|---|---|---|
| This compound | Antiviral | Varies | Effective against alphaviruses |
| Analog A | Anticancer | 5.0 | Induces apoptosis in FaDu cells |
| Analog B | Antiviral | 2.4 | High potency against Sindbis virus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
